molecular formula C16H20BrNO4 B1448002 Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate CAS No. 2206607-86-3

Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate

Cat. No.: B1448002
CAS No.: 2206607-86-3
M. Wt: 370.24 g/mol
InChI Key: ZGSXASGAHAHFJV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a morpholino ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate typically involves the following steps:

    Formation of the bromophenyl intermediate: The starting material, 3-bromophenyl acetic acid, is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 3-bromophenyl acetate.

    Morpholino ring formation: The tert-butyl 3-bromophenyl acetate is then reacted with morpholine in the presence of a base such as sodium hydride to form the morpholino ring, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the morpholino ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Hydroxyl derivatives of the morpholino ring.

    Substitution: Various substituted bromophenyl derivatives.

Scientific Research Applications

Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with target proteins, while the morpholino ring can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 2-(3-bromophenyl)acetate: Lacks the morpholino ring, making it less versatile in biological applications.

    Tert-butyl 2-(2-(3-chlorophenyl)-5-oxomorpholino)acetate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Tert-butyl 2-(2-(3-fluorophenyl)-5-oxomorpholino)acetate: Contains a fluorine atom, which can enhance its metabolic stability and binding affinity to certain targets.

Uniqueness: Tert-butyl 2-(2-(3-bromophenyl)-5-oxomorpholino)acetate is unique due to the presence of both the bromophenyl group and the morpholino ring, which confer distinct chemical reactivity and biological activity. The bromine atom provides opportunities for halogen bonding, while the morpholino ring enhances its solubility and interaction with biological targets.

Properties

IUPAC Name

tert-butyl 2-[2-(3-bromophenyl)-5-oxomorpholin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)9-18-8-13(21-10-14(18)19)11-5-4-6-12(17)7-11/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXASGAHAHFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(OCC1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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